molecular formula C23H25Cl2N3O4S B11095137 (2Z)-3-butyl-2-[(3,5-dichloro-4-hydroxyphenyl)imino]-N-(4-ethoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide

(2Z)-3-butyl-2-[(3,5-dichloro-4-hydroxyphenyl)imino]-N-(4-ethoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide

Cat. No.: B11095137
M. Wt: 510.4 g/mol
InChI Key: LOHXNRBXGGMCRL-UHFFFAOYSA-N
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Description

(2Z)-3-butyl-2-[(3,5-dichloro-4-hydroxyphenyl)imino]-N-(4-ethoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a thiazinane ring, which is a six-membered ring containing both sulfur and nitrogen atoms. The presence of multiple functional groups, including imino, hydroxy, and carboxamide, makes it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-butyl-2-[(3,5-dichloro-4-hydroxyphenyl)imino]-N-(4-ethoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the thiazinane ring, followed by the introduction of the butyl, dichloro-hydroxyphenyl, and ethoxyphenyl groups. Common reagents used in these steps include thionyl chloride, ethyl acetate, and various amines. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the synthesis steps are optimized for yield and efficiency. The use of catalysts and automated control systems can enhance the reaction rates and product quality. Purification methods such as recrystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-butyl-2-[(3,5-dichloro-4-hydroxyphenyl)imino]-N-(4-ethoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The imino group can be reduced to an amine.

    Substitution: The dichloro groups can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions include ketones, amines, and substituted derivatives of the original compound. These products can be further utilized in various applications, including pharmaceuticals and materials science.

Scientific Research Applications

(2Z)-3-butyl-2-[(3,5-dichloro-4-hydroxyphenyl)imino]-N-(4-ethoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2Z)-3-butyl-2-[(3,5-dichloro-4-hydroxyphenyl)imino]-N-(4-ethoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor functions. Pathways involved may include signal transduction cascades and metabolic processes, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A simpler ester with similar functional groups but lacking the thiazinane ring.

    Ethyl 2-amino-1-[4-(aminosulfonyl)phenyl]-4-(1,3-benzodioxol-5-yl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate: A more complex compound with different ring structures and functional groups.

Uniqueness

(2Z)-3-butyl-2-[(3,5-dichloro-4-hydroxyphenyl)imino]-N-(4-ethoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide is unique due to its thiazinane ring and the combination of functional groups, which provide a wide range of reactivity and potential applications. Its structural complexity allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H25Cl2N3O4S

Molecular Weight

510.4 g/mol

IUPAC Name

3-butyl-2-(3,5-dichloro-4-hydroxyphenyl)imino-N-(4-ethoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide

InChI

InChI=1S/C23H25Cl2N3O4S/c1-3-5-10-28-20(29)13-19(22(31)26-14-6-8-16(9-7-14)32-4-2)33-23(28)27-15-11-17(24)21(30)18(25)12-15/h6-9,11-12,19,30H,3-5,10,13H2,1-2H3,(H,26,31)

InChI Key

LOHXNRBXGGMCRL-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=O)CC(SC1=NC2=CC(=C(C(=C2)Cl)O)Cl)C(=O)NC3=CC=C(C=C3)OCC

Origin of Product

United States

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